Cas no 1153235-97-2 ([Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid)

[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid is a fluorinated organic compound featuring a trifluoromethyl-substituted benzyl group and a methylaminoacetic acid moiety. Its structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the presence of the trifluoromethyl group. This compound is of interest in pharmaceutical and agrochemical research, where it may serve as a versatile intermediate for the synthesis of biologically active molecules. The acetic acid functionality allows for further derivatization, while the electron-withdrawing trifluoromethyl group can influence reactivity and binding interactions. Its well-defined structure and synthetic accessibility make it a valuable building block for medicinal chemistry and material science applications.
[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid structure
1153235-97-2 structure
Product Name:[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
CAS No:1153235-97-2
MF:C11H12F3NO2
MW:247.213693618774
CID:2160657
Update Time:2025-06-07

[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
    • 2-(Methyl(3-(trifluoromethyl)benzyl)amino)acetic acid
    • AM90707
    • [methyl-(3-trifluoromethylbenzyl)amino]acetic acid
    • Inchi: 1S/C11H12F3NO2/c1-15(7-10(16)17)6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3,(H,16,17)
    • InChI Key: CVBWVTRGBRTHJD-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CN(C)CC(=O)O)(F)F

Computed Properties

  • Exact Mass: 247.082
  • Monoisotopic Mass: 247.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid Pricemore >>

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[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1153235-97-2)[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
Order Number:A1245473
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:42
Price ($):577
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Additional information on [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid

Professional Introduction to [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic Acid (CAS No. 1153235-97-2)

[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1153235-97-2, features a bifunctional structure that combines an amino acid derivative with a trifluoromethyl-substituted benzyl moiety. Such structural characteristics make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.

The presence of the trifluoromethyl group in the benzyl ring is a key feature that enhances the compound's metabolic stability and binding affinity to biological targets. Trifluoromethyl groups are widely recognized in medicinal chemistry for their ability to improve pharmacokinetic profiles, including prolonging half-life and increasing lipophilicity. This modification can significantly influence the compound's interaction with enzymes and receptors, making it a valuable scaffold for drug design.

[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid has been explored in several cutting-edge research studies aimed at developing new treatments for complex diseases. For instance, recent investigations have highlighted its potential in modulating inflammatory pathways by acting as a selective inhibitor of certain enzymes involved in pro-inflammatory signaling. The compound's ability to interact with biological targets at the molecular level makes it a fascinating subject for further biochemical and pharmacological studies.

In addition to its therapeutic applications, this compound has shown promise in biochemical research as a building block for more complex molecules. Its versatile structure allows chemists to modify various functional groups while retaining its core properties, enabling the synthesis of novel derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

The synthesis of [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict potential side effects and optimize its pharmacological properties. Such computational approaches are increasingly integral to modern drug discovery, complementing traditional experimental methods.

The compound's potential extends beyond traditional pharmaceutical applications into areas such as agrochemicals and material science. The unique combination of functional groups makes it a versatile intermediate for synthesizing other specialized chemicals that could have applications in crop protection or advanced materials development. This broad utility underscores the importance of investing in research that explores new derivatives and applications of [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid.

As our understanding of biological systems continues to evolve, so too does the demand for innovative chemical entities like [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid. Its structural features and functional versatility position it as a cornerstone compound in contemporary chemical biology research. By leveraging its unique properties, scientists can push the boundaries of what is possible in drug discovery and biochemical analysis.

In conclusion, [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid (CAS No. 1153235-97-2) represents a significant advancement in chemical biology with far-reaching implications for medicine and beyond. Its multifaceted applications underscore the importance of continued research into this remarkable compound and its derivatives. As scientific exploration progresses, we can anticipate even more groundbreaking discoveries that will further solidify its role as a vital tool in modern chemistry.

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Amadis Chemical Company Limited
(CAS:1153235-97-2)[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
A1245473
Purity:99%
Quantity:1g
Price ($):577
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